molecular formula C20H26N4O5 B10998368 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10998368
M. Wt: 402.4 g/mol
InChI Key: XMLPDCCEECFZNF-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a morpholine ring at position 3, linked via an acetamide group to a 3,4-dimethoxyphenethyl moiety. Such structural motifs are common in bioactive molecules targeting enzymes or receptors, particularly in neurological and inflammatory pathways. The dimethoxyphenyl group enhances lipophilicity and membrane permeability, while the morpholine and pyridazinone moieties contribute to hydrogen bonding and solubility .

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C20H26N4O5/c1-27-16-4-3-15(13-17(16)28-2)7-8-21-19(25)14-24-20(26)6-5-18(22-24)23-9-11-29-12-10-23/h3-6,13H,7-12,14H2,1-2H3,(H,21,25)

InChI Key

XMLPDCCEECFZNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with morpholine under specific conditions to introduce the morpholinyl group.

    Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents/R Groups Molecular Weight logP Key Features Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Pyridazinone Morpholine, 3,4-dimethoxyphenethyl ~415 (estimated) ~1.2 Balanced lipophilicity; morpholine enhances solubility
N-(3,4-Dimethoxyphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide Pyrimidinone Morpholine, 3,4-dimethoxyphenyl, ethyl 402.45 1.139 Pyrimidinone core; ethyl group increases steric bulk
N-[2-(3-Fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide (ZINC08993868) Quinazolinone 3-Fluorophenyl, dioxoquinazolinyl ~370 (estimated) ~1.8 Electron-withdrawing fluorine; quinazolinone may reduce metabolic stability
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxomorpholine Acetyl, isopropylphenyl 347 (M+H) ~2.0 High lipophilicity; acetyl group may confer metabolic liability
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone Bromophenyl, methylthiobenzyl ~450 (estimated) ~2.5 Bromine enhances halogen bonding; methylthio may improve membrane diffusion
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-fluorophenylpiperazin-1-yl)-6-oxopyridazin-1-yl]acetamide Pyridazinone Fluorophenylpiperazine, antipyrine ~490 (estimated) ~2.1 Piperazine increases basicity; antipyrine moiety targets COX enzymes

Key Observations

Core Heterocycle: Pyridazinone (target) vs. pyrimidinone (): Pyridazinone's six-membered ring with two adjacent nitrogen atoms offers distinct electronic properties compared to pyrimidinone's single nitrogen. This affects binding to targets like acetylcholinesterase or kinases .

Substituent Effects :

  • Morpholine vs. Piperazine : Morpholine (target) is less basic than piperazine (), which may reduce off-target interactions with cationic binding pockets .
  • 3,4-Dimethoxyphenyl vs. Halogenated Phenyls : The methoxy groups (electron-donating) in the target compound improve membrane permeability compared to electron-withdrawing halogens (e.g., bromine in 8a), which may enhance target binding but reduce solubility .

Physicochemical Properties: The target compound's estimated logP (~1.2) is lower than analogs with bromine (8a: ~2.5) or acetylated morpholine (: ~2.0), suggesting better aqueous solubility. This aligns with morpholine's polarity and hydrogen-bonding capacity . Molecular weight differences (e.g., 402.45 for pyrimidinone analog vs. ~415 for the target) reflect substituent bulk, influencing pharmacokinetics like absorption and distribution .

Synthetic Accessibility: Yields for analogs vary widely (e.g., 10% for 8a vs. 80% for Rip-B in ). The target compound’s synthesis likely requires optimized conditions for the morpholine-pyridazinone linkage, which may involve palladium-catalyzed couplings or nucleophilic substitutions .

Research Findings and Implications

  • Biological Activity: Pyridazinone-morpholine hybrids (target) are hypothesized to inhibit acetylcholinesterase (AChE) or phosphodiesterases (PDEs) due to structural similarities with known inhibitors (e.g., ZINC08993868 in ). The dimethoxyphenyl group may enhance blood-brain barrier penetration for neurological applications .
  • Thermal Stability: While the target compound’s melting point is unspecified, analogs like the pyrimidinone derivative () and patent examples (, MP 302–304°C) suggest that morpholine and rigid heterocycles improve thermal stability .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H30N6O4
  • Molecular Weight : 430.5007 g/mol
  • CAS Number : 694516-13-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The morpholine moiety may enhance solubility and bioavailability, facilitating interactions with cellular proteins. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites within cells, leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

  • Cal27 (head and neck carcinoma)
  • HepG2 (hepatocellular carcinoma)
  • A2780 (ovarian carcinoma)
  • U87 (glioblastoma)

For instance, one study reported that derivatives of this compound exhibited significant antiproliferative activity and induced apoptosis through caspase activation pathways. Specifically, compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially through inhibition of bacterial growth or disruption of cell membrane integrity. Further studies are required to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Efficacy

In a controlled study involving A2780 ovarian carcinoma cells, various concentrations of this compound were administered. The results indicated a dose-dependent response in cell viability, with significant reductions observed at concentrations above 10 µM. The study concluded that the compound's mechanism involves inducing apoptosis via the mitochondrial pathway .

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL for S. aureus and >64 µg/mL for E. coli, suggesting selective efficacy against Gram-positive bacteria .

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